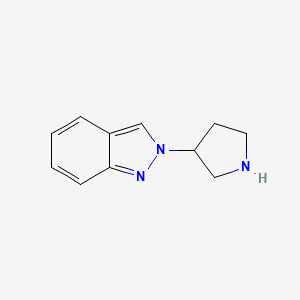

2-(pyrrolidin-3-yl)-2H-indazole

概要

説明

2-(pyrrolidin-3-yl)-2H-indazole is a heterocyclic compound that features both an indazole and a pyrrolidine ring Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring, while pyrrolidine is a five-membered nitrogen-containing ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(pyrrolidin-3-yl)-2H-indazole typically involves the cyclization of appropriate precursors under specific conditions

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These processes often include:

Cyclization reactions: Formation of the indazole ring from hydrazine derivatives and carbonyl compounds.

Nucleophilic substitution: Introduction of the pyrrolidine ring through reactions with suitable electrophiles.

Purification steps: Techniques such as recrystallization, chromatography, and distillation to obtain the final product with desired purity.

化学反応の分析

Synthetic Routes to 2-(Pyrrolidin-3-yl)-2H-Indazole

Key methods for synthesizing the core structure involve cyclization and C–H functionalization strategies:

Mechanistic Insights :

-

Rh(III)-catalyzed methods proceed via C–H activation/cyclization cascades , forming the indazole core while introducing substituents at the 3-position .

-

Copper-mediated routes leverage ligand-free nanoparticle catalysts for regioselective cyclization .

Functionalization Reactions

The pyrrolidine and indazole moieties enable diverse derivatization:

N-Alkylation of the Indazole Ring

| Substrate | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2-(Pyrrolidin-3-yl)-2H-indazole | Alkyl trifluoromethanesulfonates, Cu(OTf)₂ | 2-Alkyl-2H-indazole derivatives | 55–80% |

Example : Methylation with methyl triflate yields 2-methyl-2H-indazole-3-pyrrolidine (82% yield) .

Amidation and Carboxamide Formation

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Carboxamide synthesis | Indazole-3-carboxylic acid + SOCl₂, amines | N-Benzyl-1H-indazole-3-carboxamide | 60–75% |

Key Procedure :

-

Hydrolysis of methyl ester to carboxylic acid (NaOH, 90% yield).

-

Activation with SOCl₂ followed by coupling with benzylamine (62% yield) .

Suzuki-Miyaura Cross-Coupling

| Substrate | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 3-Bromo-2H-indazole | Pd(PPh₃)₄, arylboronic acid, K₂CO₃, 80°C | 3-Aryl-2H-indazole derivatives | 50–70% |

Photochemical Modifications

UV irradiation enables selective transformations:

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Photocyclization | o-Nitrobenzyl alcohol + primary amines, 365 nm | 1,2-Dihydro-3H-indazol-3-ones | 60–83% |

Example : Reaction with allylamine yields 24a (63% yield) via 6π-electrocyclization .

Biological Derivatization

The pyrrolidine moiety is leveraged for drug discovery:

| Derivative | Target | Key Finding | Reference |

|---|---|---|---|

| Thiomorpholin-4-ylcarbonyl analog | Cannabinoid receptors | Analgesic activity in preclinical models |

Synthetic Route : Thiomorpholine coupling via EDCI/HOBt-mediated amidation (45–60% yield).

科学的研究の応用

Medicinal Chemistry

2-(Pyrrolidin-3-yl)-2H-indazole serves as a critical building block for synthesizing various bioactive molecules. Its structure is conducive to modifications that enhance its pharmacological properties. Research has shown that derivatives of this compound exhibit significant activity against multiple biological targets, including kinases involved in cancer progression and infectious diseases.

Biological Studies

The compound is employed in biological studies to investigate its effects on cellular pathways. For instance, it has been evaluated for its anticancer properties by inhibiting specific kinases, leading to apoptosis in cancer cells. Additionally, studies have demonstrated its potential as an antimicrobial agent against various pathogens.

Material Science

Research into the fluorescence properties of pyrrolidine derivatives, including this compound, indicates potential applications in material science. These derivatives may be used in developing new materials with unique optical properties.

Anticancer Properties

Recent studies have highlighted the anticancer activity of this compound derivatives. The following table summarizes the cytotoxic effects observed against different cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 40 | Induces apoptosis via caspase activation |

| MDA-MB-231 | 50 | Inhibits cell proliferation |

| A549 | 45 | Disrupts signaling pathways |

The ability of these compounds to induce apoptosis is linked to the modulation of pro-apoptotic and anti-apoptotic proteins, making them promising candidates for targeted cancer therapies.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. A study evaluating various indazole derivatives against protozoa and bacteria found that certain compounds outperformed traditional antibiotics like metronidazole:

| Compound | Target Organism | Activity (IC50) |

|---|---|---|

| Compound 18 | Giardia intestinalis | 0.058 µM |

| Compound 23 | Candida albicans | 0.075 µM |

These findings suggest that the compound could be further developed as a novel antimicrobial agent.

Cytotoxicity Studies

A comprehensive study investigated the cytotoxic effects of various pyrrolidine derivatives, including this compound. Results indicated promising cytotoxicity against multiple cancer cell lines with mechanisms involving cell cycle arrest and apoptosis induction.

In Silico Studies

Molecular docking studies have elucidated the interactions between this compound and target enzymes, revealing selective binding to specific kinases. This information is crucial for developing targeted therapies aimed at particular cancer types.

Synthesis and Derivative Exploration

Innovative synthetic routes have been developed for producing this compound and its derivatives. These efforts enhance understanding of structure-activity relationships (SAR), guiding future drug design initiatives.

作用機序

The mechanism of action of 2-(pyrrolidin-3-yl)-2H-indazole involves its interaction with specific molecular targets and pathways. The indazole ring can bind to various enzymes and receptors, modulating their activity. The pyrrolidine ring may enhance the compound’s binding affinity and selectivity. These interactions can lead to the inhibition or activation of biological pathways, resulting in therapeutic effects.

類似化合物との比較

Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-dione.

Indazole derivatives: Compounds such as 1H-indazole and 3H-indazole.

Uniqueness: 2-(pyrrolidin-3-yl)-2H-indazole is unique due to the combination of the indazole and pyrrolidine rings, which imparts distinct chemical and biological properties

生物活性

2-(Pyrrolidin-3-yl)-2H-indazole is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its indazole core with a pyrrolidine substituent. The compound's molecular formula is CHN, and it has a molecular weight of 200.24 g/mol. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

The biological activity of this compound primarily involves its role as an inhibitor of specific enzymes and receptors.

1. Target Enzymes:

- Poly(ADP-ribose) polymerase (PARP): This enzyme plays a crucial role in DNA repair mechanisms. Inhibition of PARP can lead to increased sensitivity of cancer cells to DNA-damaging agents, making it a target for cancer therapies .

2. Biochemical Pathways:

- The compound affects pathways related to cell proliferation, apoptosis, and inflammation. By modulating these pathways, it may enhance the efficacy of existing treatments or serve as a standalone therapeutic agent.

Anticancer Properties

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines.

| Cell Line | IC (µM) | Mechanism |

|---|---|---|

| BRCA-deficient | 10-100 | PARP inhibition |

| Other cancer types | Varies | Cell cycle arrest |

In vitro studies have shown that the compound inhibits the growth of BRCA-deficient cancer cells more effectively than BRCA-proficient cells, highlighting its selectivity .

Neuroprotective Effects

Additionally, there is emerging evidence that this compound may have neuroprotective properties. Its ability to inhibit PARP could mitigate cell death in neurodegenerative diseases by preserving NAD levels during oxidative stress conditions .

Case Studies

Case Study 1: Cancer Treatment

In a preclinical model involving xenografts of BRCA-deficient tumors, treatment with this compound resulted in significant tumor regression compared to control groups. The study reported an increase in overall survival rates among treated subjects, indicating the compound's potential as an effective anticancer agent.

Case Study 2: Neuroprotection

A study investigating the neuroprotective effects of the compound demonstrated that it reduced neuronal cell death in models of ischemia. The results suggested that the inhibition of PARP activity played a critical role in protecting against oxidative damage .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and bioavailability characteristics, which are essential for therapeutic applications. Further studies are required to optimize its pharmacological properties and minimize potential side effects.

特性

IUPAC Name |

2-pyrrolidin-3-ylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-2-4-11-9(3-1)8-14(13-11)10-5-6-12-7-10/h1-4,8,10,12H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWUKPFQBZMIMIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1N2C=C3C=CC=CC3=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。